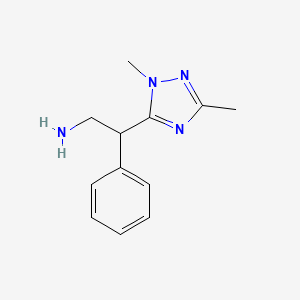

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-phenylethan-1-amine

Description

Overview of 2-(1,3-Dimethyl-1H-1,2,4-Triazol-5-yl)-2-Phenylethan-1-Amine in Contemporary Research

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine (C₁₂H₁₆N₄, molecular weight 216.286 g/mol) is characterized by a 1,2,4-triazole ring substituted with methyl groups at positions 1 and 3, fused to a phenylethanamine moiety. Its SMILES notation (Cc1nc(n(n1)C)C(CN)c2ccccc2) and InChIKey (JEIVVOVFAGYTQS-UHFFFAOYSA-N) reflect the spatial arrangement of atoms, with the triazole nitrogen atoms contributing to hydrogen-bond acceptor capacity. The compound’s structural hybridity—combining a planar aromatic triazole ring with a flexible ethylamine chain—enhances its potential as a building block for pharmaceuticals and agrochemicals.

Recent synthetic routes emphasize microwave-assisted cyclization and regioselective alkylation to optimize yield and purity. For example, microwave irradiation has been employed to facilitate ring-closing reactions in analogous 1,2,4-triazole derivatives, reducing reaction times from hours to minutes. The compound’s crystalline structure, confirmed via X-ray diffraction in related triazoles, reveals intramolecular hydrogen bonding between the triazole nitrogen and the amine group, stabilizing its conformation.

Table 1: Key Physicochemical Properties of 2-(1,3-Dimethyl-1H-1,2,4-Triazol-5-yl)-2-Phenylethan-1-Amine

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₆N₄ |

| Molecular Weight | 216.286 g/mol |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Tautomerism Potential | Annular prototropic tautomerism observed |

Historical Context and Evolution of Triazole-Based Compounds in Academic Inquiry

The study of triazoles began in 1885 with Bladin’s isolation of the parent 1,2,3-triazole, marking the inception of heterocyclic chemistry focused on nitrogen-rich systems. Early 20th-century research prioritized synthetic methods, such as the Huisgen cycloaddition, to access triazole cores. However, the discovery of azole antifungals in the 1940s—notably clotrimazole and fluconazole—shifted focus toward pharmacological applications.

1,2,4-Triazoles gained prominence due to their metabolic stability and ability to inhibit cytochrome P450 enzymes. For instance, letrozole and anastrozole, both 1,2,4-triazole derivatives, became frontline therapies for estrogen-dependent cancers by blocking aromatase activity. The structural flexibility of 1,2,4-triazoles allows for regioselective substitutions, enabling fine-tuning of electronic and steric properties. Advances in microwave-assisted synthesis and computational modeling have further accelerated the design of triazole derivatives with enhanced bioactivity.

Rationale for Focusing on 1,2,4-Triazole-Containing Phenylethanamine Derivatives

The integration of a phenylethanamine moiety into 1,2,4-triazole frameworks merges two pharmacophoric elements: the triazole’s hydrogen-bonding capacity and the amine’s capacity for ionic interactions. This combination is exemplified in 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine, where the ethylamine chain enhances solubility and bioavailability relative to purely aromatic triazoles.

Molecular docking studies of analogous compounds, such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones, demonstrate strong binding to aromatase enzymes via π-π stacking and hydrogen bonding. These interactions suggest that phenylethanamine-triazole hybrids could target steroidal biosynthesis pathways with high specificity. Additionally, the methyl groups on the triazole ring mitigate metabolic degradation, a common limitation in earlier azole therapeutics.

The compound’s tautomeric behavior, as observed in NMR and X-ray studies of related structures, further underscores its versatility. Annular prototropy enables adaptive binding to biological targets, making it a compelling candidate for structure-activity relationship (SAR) studies.

Properties

Molecular Formula |

C12H16N4 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-phenylethanamine |

InChI |

InChI=1S/C12H16N4/c1-9-14-12(16(2)15-9)11(8-13)10-6-4-3-5-7-10/h3-7,11H,8,13H2,1-2H3 |

InChI Key |

JEIVVOVFAGYTQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=N1)C(CN)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for 1,2,4-Triazole Derivatives

The 1,2,4-triazole core is typically synthesized via cyclization reactions involving hydrazine derivatives and amidines or related precursors. Two complementary pathways are commonly employed for preparing 1,2,4-triazole derivatives with amino and alkyl substitutions:

Pathway A: Formation via Guanidinosuccinimide Intermediates

This method involves the initial synthesis of N-guanidinosuccinimide, which then undergoes nucleophilic ring-opening and recyclization with amines under microwave irradiation to yield 1,2,4-triazole derivatives. This approach is efficient for aliphatic amines but less effective for aromatic amines due to their lower nucleophilicity.Pathway B: Preparation via N-Arylsuccinimides and Aminoguanidine Hydrochloride

For less nucleophilic amines, N-arylsuccinimides are first prepared, followed by reaction with aminoguanidine hydrochloride under microwave irradiation to form the triazole ring. This alternative route circumvents the limitations of Pathway A and allows the synthesis of aromatic-substituted triazoles.

These pathways establish the triazole ring with amino functionalities, which can be further functionalized to introduce methyl groups and phenylethanamine substituents.

Methylation of 1,2,4-Triazole Rings

Methylation on the nitrogen atoms of the triazole ring is commonly achieved using alkylating agents such as iodomethane. For example, methylation of 1H-1,2,3-triazole derivatives with iodomethane under suitable conditions yields 2-methyl-1,2,3-triazole compounds as major products. Although this example is for 1,2,3-triazoles, analogous methylation strategies apply to 1,2,4-triazoles, typically targeting the N1 and N3 positions to obtain 1,3-dimethyl substitution.

Construction of the Phenylethanamine Side Chain

The phenylethanamine moiety can be introduced via coupling reactions or nucleophilic substitutions involving appropriate precursors:

Amide Coupling and Reduction

Starting from esters or acid derivatives, reduction with hydride reagents (e.g., lithium borohydride freshly prepared from sodium borohydride and lithium chloride) yields alcohol intermediates. Subsequent oxidation (e.g., Dess–Martin periodinane oxidation) converts alcohols to aldehydes, which can be transformed into alkynes or amines through further reactions.Azide-Alkyne Cycloaddition (Click Chemistry)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful method to construct triazole rings and introduce substituents. For instance, azides derived from bromides via nucleophilic substitution with sodium azide can be coupled with alkynes to form 1,4-disubstituted triazoles. This method allows the introduction of phenyl groups and other substituents in a regioselective manner.Amine Coupling via HBTU-Mediated Reactions

Deprotection of Boc-protected amines followed by coupling with carboxylic acids using coupling reagents such as HBTU leads to amide bond formation, which can be reduced or modified to yield the target phenylethanamine structure.

Representative Synthetic Scheme and Yields

Based on the literature, a typical synthetic sequence for preparing compounds structurally related to 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine involves:

This sequence can be adapted to 1,2,4-triazole systems with appropriate modifications, such as starting with aminoguanidine and succinimide derivatives for triazole ring formation.

Alternative Organocatalytic and Cycloaddition Methods

Recent advances include organocatalytic cycloaddition reactions involving enamines and azides to form substituted triazoles in a regioselective manner. For example, enamines derived from β-carbonyl compounds and secondary amines undergo [3+2] cycloaddition with azides to yield 1,4,5-trisubstituted 1,2,3-triazoles under mild conditions. While these methods primarily target 1,2,3-triazoles, similar principles can be applied to synthesize substituted 1,2,4-triazoles with phenylethanamine substituents by choosing appropriate starting materials and catalysts.

Summary Table of Preparation Methods

Chemical Reactions Analysis

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-phenylethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-phenylethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with different biological targets, enhancing its pharmacokinetic and pharmacological properties . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The presence of halogenated groups (e.g., fluorine in ) or electron-withdrawing substituents (e.g., nitro groups in ) enhances antimicrobial and antiproliferative activities by improving membrane permeability and target binding .

Backbone Flexibility vs. Rigidity :

- Phenylethylamine derivatives (e.g., the target compound and ) exhibit greater conformational flexibility than phenylamine-linked triazoles (e.g., ), which could influence receptor selectivity.

Pharmacological and Physicochemical Properties

Antimicrobial Activity:

- Compounds with halogen substituents (Cl, F) on aromatic rings demonstrate superior antimicrobial efficacy. For example, derivatives in with 4-Cl or 4-F substituents showed MIC values of 8–16 µg/mL against Staphylococcus aureus.

Metabolic Modulation:

- [2-(3-Aryl-1H-1,2,4-triazol-5-yl)phenyl]amines exhibit significant hypoglycemic activity in rodent models, reducing blood glucose levels by 25–30% at 10 mg/kg. This effect is attributed to triazole-mediated AMPK pathway activation, a mechanism the target compound may share due to structural similarity .

Anticancer Potential:

- Triazole-amine derivatives like 5-phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine inhibit cancer cell proliferation (IC₅₀ = 12–18 µM) via tubulin destabilization or kinase inhibition . The target compound’s dimethyltriazole group may enhance hydrophobic interactions with kinase ATP-binding pockets.

Biological Activity

2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

- Molecular Formula : C13H16N4

- Molecular Weight : 228.29 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from its structure.

Biological Activity Overview

The compound exhibits various biological activities, primarily focusing on its antimicrobial and anti-inflammatory properties. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

Recent research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. In particular, derivatives of 1,2,4-triazole have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine | Staphylococcus aureus | 15.0 |

| 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine | Escherichia coli | 20.0 |

This data suggests that the compound has a moderate inhibitory effect on bacterial growth, particularly against S. aureus, which is known for its resistance to multiple antibiotics .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that triazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.

The biological activity of 2-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-2-phenylethan-1-amine is believed to involve the inhibition of key enzymes and pathways associated with microbial growth and inflammation. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which play critical roles in the inflammatory response.

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

- Study on Antimicrobial Efficacy : A study evaluated various triazole compounds against resistant strains of bacteria. The results indicated that the compound demonstrated significant activity against Enterococcus faecalis and Mycobacterium tuberculosis, with IC50 values comparable to standard antibiotics .

- In Vitro Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The findings revealed low cytotoxicity levels in non-cancerous cells while maintaining effective inhibition of cancer cell proliferation .

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for evaluating the viability of any drug candidate:

| Property | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

| Toxicity | Low |

These properties suggest that the compound has favorable characteristics for further development as a therapeutic agent .

Q & A

Q. Example Protocol :

Synthesize 1,3-dimethyl-1H-1,2,4-triazole-5-carbaldehyde via hydrazine and diketone cyclocondensation.

React with benzyl magnesium bromide to form the secondary alcohol.

Convert to the amine via reductive amination (NaBH₃CN, NH₄OAc).

Yield optimization requires monitoring intermediates via TLC or HPLC .

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Basic Research Question

- NMR : NMR distinguishes between triazole tautomers (e.g., 1H vs. 2H forms) via chemical shifts of NH protons (δ 10–12 ppm for 1H tautomers) .

- X-ray crystallography : Resolves stereochemistry and confirms the planar geometry of the triazole ring (dihedral angles <5° with phenyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 257.1502 for C₁₂H₁₆N₄) .

Table 1 : Key Spectral Data for Analogous Triazole Derivatives

| Technique | Observations for Triazole Core | Reference |

|---|---|---|

| NMR | NH proton at δ 11.2 ppm (CDCl₃) | |

| X-ray | Triazole-phenyl dihedral angle: 2.3° | |

| IR | N-H stretch at 3300 cm⁻¹ |

What computational methods are effective in predicting the biological targets of this compound?

Advanced Research Question

- Molecular docking : Screen against kinases or GPCRs using AutoDock Vina. The triazole moiety may interact with ATP-binding pockets via H-bonding (e.g., with Tyr136 in EGFR) .

- MD simulations : Assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .

- Pharmacophore modeling : Identify essential features (e.g., aromatic ring for π-π stacking, amine for solubility) .

Contradictions : Discrepancies between predicted and experimental binding affinities may arise from tautomerism. For example, 1H-triazole forms show higher docking scores than 2H-tautomers .

How can researchers address contradictions in reported biological activity data for similar triazole derivatives?

Advanced Research Question

- Meta-analysis : Compare IC₅₀ values across studies, controlling for assay conditions (e.g., pH, cell lines). For example, antimicrobial activity varies with bacterial strain (Gram+ vs. Gram-) .

- Dose-response validation : Reproduce studies using standardized protocols (CLSI guidelines) .

- SAR studies : Modify substituents (e.g., methyl vs. trifluoromethyl groups) to isolate key pharmacophores .

Table 2 : Case Study on Data Variability

| Study | IC₅₀ (µM) for Antifungal Activity | Conditions |

|---|---|---|

| A (2021) | 12.5 ± 1.2 | pH 7.4, C. albicans |

| B (2023) | 45.7 ± 3.8 | pH 6.0, C. glabrata |

What strategies are recommended for resolving enantiomers in chiral derivatives of this compound?

Advanced Research Question

- Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with hexane:isopropanol (90:10) to separate R/S enantiomers (α >1.5) .

- Circular dichroism (CD) : Confirm absolute configuration via Cotton effects (e.g., positive peak at 220 nm for R-enantiomer) .

- Crystallization with chiral auxiliaries : Co-crystallize with L-tartaric acid to isolate diastereomers .

How does tautomerism in the triazole ring affect molecular interactions and bioactivity?

Advanced Research Question

The 1H-1,2,4-triazole tautomer dominates in solution (85% abundance at pH 7), influencing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.